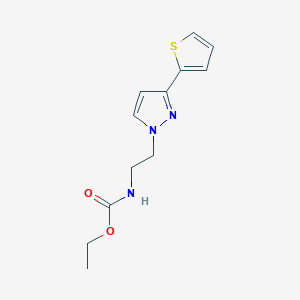

ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Description

Ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound that features a thiophene ring, a pyrazole ring, and a carbamate group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms.

Properties

IUPAC Name |

ethyl N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-6-8-15-7-5-10(14-15)11-4-3-9-18-11/h3-5,7,9H,2,6,8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVHNHSMFDWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C=CC(=N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves the formation of the thiophene and pyrazole rings followed by their coupling and subsequent carbamate formation. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These processes are typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazoles.

Substitution: Various substituted thiophene and pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors to modulate pain perception .

Comparison with Similar Compounds

Ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:

Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.

Pyrazole derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.

Biological Activity

Ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound characterized by its unique molecular structure, which includes a thiophene ring, a pyrazole ring, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 270.33 g/mol. The presence of both thiophene and pyrazole rings contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds.

- Attachment of the Thiophene Ring : This is achieved via cross-coupling reactions, such as Suzuki or Stille coupling.

- Formation of the Carbamate Group : The final step involves reacting the intermediate with an appropriate isocyanate or carbamoyl chloride to yield the carbamate structure.

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit bacterial growth by interfering with essential metabolic pathways. The mechanism often involves mimicking substrates required for bacterial enzyme function, leading to inhibition of folic acid synthesis, which is crucial for bacterial survival.

Enzyme Inhibition

This compound has potential as an inhibitor of various enzymes, including:

- Cholinesterases : Compounds with carbamate groups have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing nerve signal transmission .

| Enzyme | IC50 Value | Mechanism of Action |

|---|---|---|

| Acetylcholinesterase | 38.98 µM | Non-covalent binding at peripheral sites |

| Butyrylcholinesterase | 1.60 µM | Competitive inhibition |

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by modulating pathways involved in tumor growth. These compounds can potentially inhibit lysyl oxidase, an enzyme involved in collagen cross-linking and tumor metastasis .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Antimicrobial Activity : A study demonstrated that derivatives containing thiophene and pyrazole structures effectively inhibited bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism involved competitive inhibition of key metabolic enzymes.

- Enzyme Inhibition Study : Research indicated that certain carbamate derivatives exhibited selective inhibition against cholinesterases, with some compounds showing IC50 values lower than established drugs like rivastigmine, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with thiophene-containing hydrazines. Optimization involves adjusting solvents (e.g., ethanol, dioxane), catalysts (e.g., triethylamine), and reaction temperatures. For example, cyclization of 3-(thiophen-2-yl)-1H-pyrazole intermediates with ethyl carbamate derivatives under reflux in ethanol yields the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12h | 65–75 | |

| Purification | Silica gel (EtOAc:Hex = 1:3) | >95% purity |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- 1H/13C NMR : Analyze pyrazole ring protons (δ 7.5–8.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and carbamate ethyl groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) .

- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and pyrazole/thiophene C-N/C-S vibrations (1350–1450 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~294) .

Q. How can purity and stability be assessed post-synthesis?

- Methodology :

- HPLC-PDA : Quantify impurities using peak area normalization (≥98% purity threshold) .

- Stability Studies : Store at –20°C under inert atmosphere; monitor decomposition via accelerated thermal stress tests (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides bond-length accuracy (±0.01 Å) and torsional angles. For example, the pyrazole-thiophene dihedral angle (typically 5–15°) and carbamate conformation can be determined. Twinning or disorder in crystals is addressed using SHELXD for structure solution and SHELXL for anisotropic displacement parameter refinement .

- Key Structural Data :

| Parameter | Observed Range | Reference |

|---|---|---|

| Pyrazole C–N bond | 1.32–1.35 Å | |

| Thiophene S–C bond | 1.70–1.73 Å |

Q. What computational approaches predict the compound’s biological interactions (e.g., enzyme inhibition)?

- Methodology :

- Docking Studies (AutoDock Vina) : Model binding to target proteins (e.g., glucokinase) using PyMOL for visualization. Prioritize hydrogen bonds between the carbamate group and active-site residues (e.g., Arg123, Asp205) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD (<2.0 Å indicates stable binding) .

Q. How can contradictory biological activity data across assay models be resolved?

- Methodology :

- Assay Standardization : Compare in vitro models (e.g., rat hepatocytes vs. human cell lines) under controlled glucose concentrations (e.g., 10 mM for glucokinase activity) .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

- Dose-Response Curves : Calculate EC50 values across multiple replicates to account for variability (e.g., EC50 = 0.5–2.0 µM for glucose uptake stimulation) .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between synthetic batches?

- Methodology :

- Variable Temperature NMR : Detect rotational isomers (e.g., carbamate group) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating 1H-1H and 1H-13C signals .

Q. Why do crystallographic studies show varying conformations of the thiophene moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.